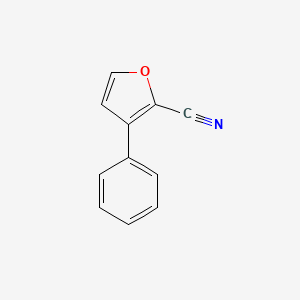

3-Phenylfuran-2-carbonitrile

Beschreibung

3-Phenylfuran-2-carbonitrile is a heterocyclic organic compound featuring a furan ring substituted with a phenyl group at position 3 and a nitrile group at position 2. The furan ring’s aromaticity, combined with the electron-withdrawing nitrile and electron-donating phenyl substituents, imparts unique reactivity and physicochemical properties.

For example, 2-amino-5-phenylfuran-3-carbonitriles are synthesized via cyclocondensation of phenacyl bromides with malononitrile in the presence of diethylamine .

Eigenschaften

IUPAC Name |

3-phenylfuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPKEDMQDBENIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylfuran-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetylene with cyanogen bromide in the presence of a base, which leads to the formation of the furan ring with the desired substituents .

Industrial Production Methods: Industrial production methods for 3-Phenylfuran-2-carbonitrile are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenylfuran-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products Formed:

Oxidation: Formation of furanones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Phenylfuran-2-carbonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Phenylfuran-2-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The phenyl and furan rings contribute to the compound’s overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table compares 3-phenylfuran-2-carbonitrile with structurally related compounds, highlighting key differences in substituents, ring systems, and synthetic approaches:

Spectroscopic and Crystallographic Data

- 13C NMR Shifts : The nitrile carbon in 3-phenylfuran-2-carbonitrile is expected to resonate near 110–120 ppm, analogous to the 113.71 ppm observed in dihydrofuran-3-carbonitrile derivatives .

- X-ray Diffraction : reports bond angles (e.g., O2—C41—C42: 121.82°) and torsional parameters for dihydrofuran derivatives, which differ from planar furans due to partial saturation .

Biologische Aktivität

3-Phenylfuran-2-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

3-Phenylfuran-2-carbonitrile belongs to the furan family, characterized by a furan ring substituted with a phenyl group at the 3-position and a cyano group at the 2-position. Its molecular formula is , and it has been identified for its potential in various pharmacological applications.

Antimicrobial Activity

Research indicates that derivatives of furan compounds, including 3-phenylfuran-2-carbonitrile, exhibit significant antimicrobial properties. Studies have shown that these compounds can selectively inhibit microbial growth, potentially through the modification of enzyme activities involved in microbial metabolism .

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Phenylfuran-2-carbonitrile | Staphylococcus aureus | 32 µg/mL |

| 5-Phenylfuran-2-carboxylic acid | Escherichia coli | 16 µg/mL |

| Benzofuran derivatives | Candida albicans | 8 µg/mL |

Anti-inflammatory Properties

Furans have been noted for their anti-inflammatory effects, which are attributed to their ability to modulate signaling pathways such as MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) . The anti-inflammatory action may involve the inhibition of nitric oxide production and prostaglandin synthesis, contributing to reduced inflammation in various models .

Case Study: Inhibition of Inflammatory Mediators

A study investigated the effects of 3-phenylfuran-2-carbonitrile on human neutrophils stimulated with fMet-Leu-Phe. The compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) generation, suggesting its potential as an anti-inflammatory agent .

The biological mechanisms underlying the activity of 3-phenylfuran-2-carbonitrile are still under investigation. However, preliminary studies suggest that its biological effects may be mediated through:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in inflammatory responses and microbial metabolism.

- Gene Expression Modulation : Some studies have indicated that these compounds can alter gene expression profiles related to inflammation and cell proliferation .

- Antioxidant Activity : The furan structure contributes to antioxidant properties, which may protect cells from oxidative stress .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.